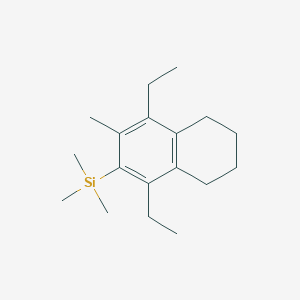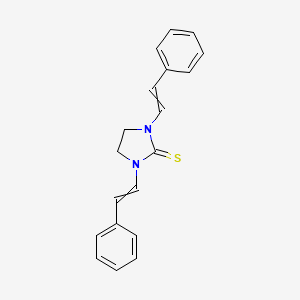![molecular formula C16H19N4O5P B15169251 Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- CAS No. 643028-64-2](/img/structure/B15169251.png)
Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- is a complex organic compound that belongs to the class of phosphonic acids. These compounds are characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This particular compound features a purine derivative, making it of significant interest in medicinal and pharmaceutical chemistry .
Méthodes De Préparation
The synthesis of phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate purine derivative and a phosphonate ester.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride to deprotonate the hydroxy group, followed by the addition of the phosphonate ester.
Industrial Production: Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.
Applications De Recherche Scientifique
Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving phosphorus compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bone diseases due to its ability to bind to hydroxyapatite.
Industry: Utilized in the development of materials with specific properties, such as water solubility and coordination capabilities
Mécanisme D'action
The mechanism of action of phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonic acid group allows it to mimic phosphate groups, enabling it to inhibit or activate specific biochemical pathways. This property is particularly useful in medicinal chemistry, where it can be used to design drugs that target specific enzymes involved in disease processes .
Comparaison Avec Des Composés Similaires
Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- can be compared with other similar compounds, such as:
Hydroxyphosphonic acids: These compounds also contain a hydroxy group and a phosphonic acid group, but differ in their overall structure and specific functional groups.
Aminophosphonic acids: These compounds contain an amino group instead of a hydroxy group, leading to different chemical and biological properties.
Bisphosphonates: These compounds contain two phosphonic acid groups and are well-known for their use in treating bone diseases
Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]- stands out due to its unique combination of a purine derivative and a phosphonic acid group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
643028-64-2 |
|---|---|
Formule moléculaire |
C16H19N4O5P |
Poids moléculaire |
378.32 g/mol |
Nom IUPAC |
[4-hydroxy-2-(6-phenylpurin-9-yl)butoxy]methylphosphonic acid |
InChI |
InChI=1S/C16H19N4O5P/c21-7-6-13(8-25-11-26(22,23)24)20-10-19-15-14(17-9-18-16(15)20)12-4-2-1-3-5-12/h1-5,9-10,13,21H,6-8,11H2,(H2,22,23,24) |
Clé InChI |
JLLOWTNNAOWBHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=NC=N2)N(C=N3)C(CCO)COCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-N-[2-(prop-1-en-2-yl)phenyl]propanamide](/img/structure/B15169169.png)
![1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]-](/img/structure/B15169172.png)




![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)

![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)

![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)

![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)

